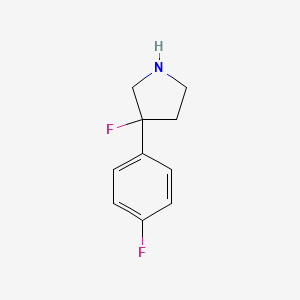
3-Fluoro-3-(4-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3-(4-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative. This compound is characterized by the presence of a fluorine atom on both the pyrrolidine ring and the phenyl ring, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in medicinal chemistry due to their potential biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-fluorophenyl)pyrrolidine typically involves the introduction of fluorine atoms into the pyrrolidine and phenyl rings. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the aromatic ring. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process might include steps like purification through crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-3-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
3-Fluoro-3-(4-fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Used in the development of agrochemicals and materials science for its unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules. This can lead to inhibition or activation of specific biological pathways, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)pyrrolidine: Similar structure but lacks the fluorine atom on the pyrrolidine ring.
3-Fluoropyrrolidine: Lacks the fluorine atom on the phenyl ring.
4-Fluorophenylpyrrolidine: Fluorine atom only on the phenyl ring
Uniqueness
3-Fluoro-3-(4-fluorophenyl)pyrrolidine is unique due to the presence of fluorine atoms on both the pyrrolidine and phenyl rings. This dual fluorination can enhance its chemical stability, biological activity, and binding affinity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
3-fluoro-3-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,13H,5-7H2 |
Clé InChI |
XHCDLDRGPAGECC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B15275869.png)
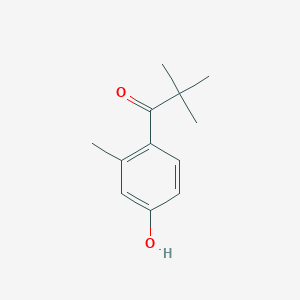
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate](/img/structure/B15275873.png)
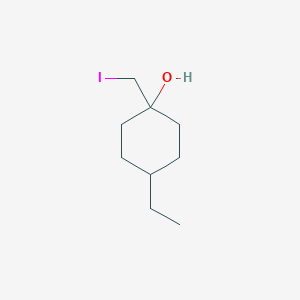
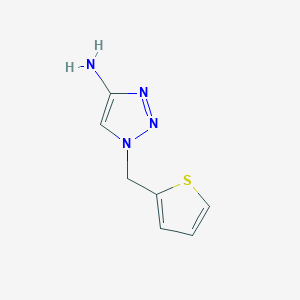
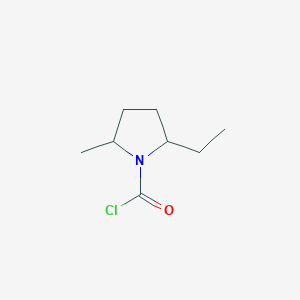
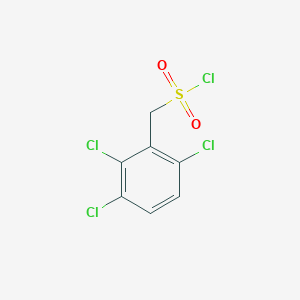

![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)

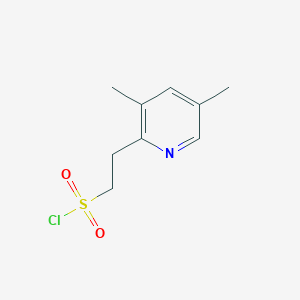
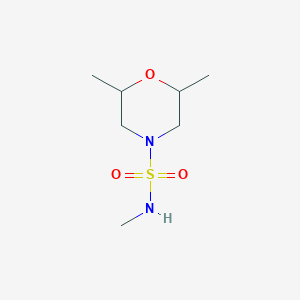
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15275957.png)
